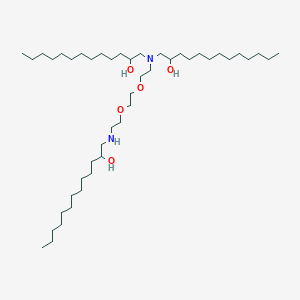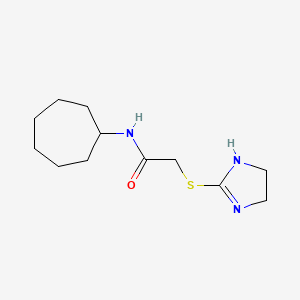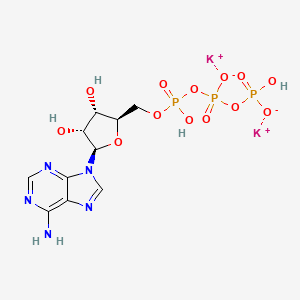
C13-112-tri-tail
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C13-112-tri-tail involves the conjugation of a polar amino alcohol head group with three hydrophobic carbon-13 tails and a PEG2 linker . The reaction typically requires the use of organic solvents such as ethanol, DMSO, or DMF . The reaction conditions often include controlled temperatures and specific catalysts to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product . The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions: C13-112-tri-tail undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polar amino alcohol head group.
Substitution: The hydrophobic tails can undergo substitution reactions with other hydrophobic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified head groups or tails .
科学的研究の応用
C13-112-tri-tail has a wide range of applications in scientific research, including:
Chemistry: Used in the formulation of lipid nanoparticles for drug delivery
Biology: Facilitates the delivery of genetic material such as siRNA and mRNA into cells.
Medicine: Plays a crucial role in the development of gene therapies and vaccines.
Industry: Utilized in the production of advanced drug delivery systems and nanomedicines.
作用機序
The mechanism of action of C13-112-tri-tail involves its ability to form lipid nanoparticles (LNPs) that encapsulate anionic substrates such as siRNA and mRNA . These LNPs facilitate the delivery of these substrates into cells, where they can exert their effects by inducing gene silencing or protein expression . The molecular targets include cellular membranes and intracellular pathways involved in gene regulation .
類似化合物との比較
C12-113-tri-tail: Similar structure but with different hydrophobic tails.
C14-110-tri-tail: Contains longer hydrophobic tails.
C15-115-tri-tail: Features a different polar head group
Uniqueness: C13-112-tri-tail is unique due to its specific combination of a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker, which provides optimal properties for the formation of lipid nanoparticles .
特性
CAS番号 |
1381861-96-6 |
|---|---|
分子式 |
C45H94N2O5 |
分子量 |
743.2 g/mol |
IUPAC名 |
1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3 |
InChIキー |
SFPCEMORTGPRFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![(3S,8S,10R,13S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11933314.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)

![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)
